molecular formula C8H12N2OS B1517513 3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol CAS No. 1095514-79-6

3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol

Cat. No. B1517513
CAS RN: 1095514-79-6
M. Wt: 184.26 g/mol
InChI Key: GJTYFRPFRJIZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2OS/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Fadda et al. (2016) explored the synthesis of novel sulfonate derivatives containing pyridyl, quinolyl, and isoquinolyl functional groups to assess their antimicrobial and antifungal activities. Compounds with these functionalities showed varying degrees of antimicrobial activity, with some demonstrating significant effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. This research underscores the potential of sulfanyl compounds in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis and Synthesis Enhancement

Tayebi et al. (2011) utilized sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for the condensation of aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, leading to the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with high yields. This highlights the role of sulfanyl-based compounds in facilitating efficient and environmentally friendly synthetic pathways (Tayebi, Baghernejad, Saberi, & Niknam, 2011).

Medicinal Chemistry and Drug Design

Research by Betti et al. (2019) focused on amino-3,5-dicyanopyridines, investigating their potential as adenosine receptor ligands with antineuropathic activity. The study found that certain derivatives act as mixed A1AR inverse agonists/A2A and A2B AR antagonists, showcasing the versatility of sulfanyl-containing pyridines in the development of novel therapeutic agents (Betti et al., 2019).

Anticancer Potential

Sun et al. (2016) evaluated CK0403, a sulfur-containing 9-anilinoacridine analogue, for its potency against breast cancer cell lines, demonstrating its effectiveness in inhibiting growth and inducing apoptosis. This study illustrates the potential anticancer applications of sulfanyl-based compounds in targeted therapies (Sun, Chen, Kwon, & Chen, 2016).

Antiseptic Properties

Jafarov et al. (2019) synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane and evaluated their antiseptic efficiency against bacteria and fungi. The results showed enhanced antimicrobial activity compared to currently used medical antiseptics, indicating the potential of sulfanyl compounds in antimicrobial applications (Jafarov, Mammadbayli, Kochetkov, Astanova, & Maharramova, 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol” can provide detailed safety and hazard information . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-(3-aminopyridin-4-yl)sulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-7-6-10-3-2-8(7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTYFRPFRJIZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1SCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-[(3-Aminopyridin-4-yl)sulfanyl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.